![molecular formula C16H9ClN2O3 B2711922 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-02-2](/img/structure/B2711922.png)

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

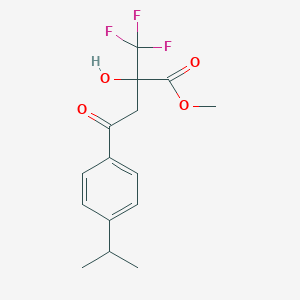

The compound “3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of benzofuro[3,2-d]pyrimidinone . Benzofuro[3,2-d]pyrimidinones have been found to have potent antitumor properties . They have been synthesized using the bioisostere concept, which involves replacing a condensed quinazolinone ring system with a furopyrimidinone bioisostere group .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidinones involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . The synthetic strategy for these compounds has been outlined in previous studies .Molecular Structure Analysis

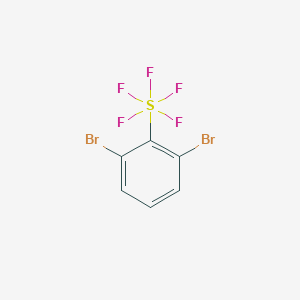

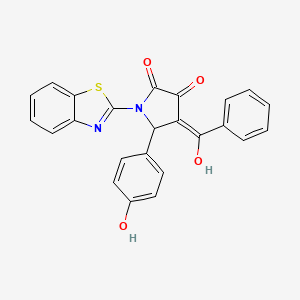

The molecular structure of benzofuro[3,2-d]pyrimidinones is complex, with three fused rings . The benzofuro[3,2-d]pyrimidine system is almost coplanar . This ring system is oriented with respect to the substituted benzene ring at a dihedral angle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidinones include the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by a reaction with alkyl halides or halogenated aliphatic esters .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives could be synthesized through reactions involving 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione or similar compounds. These synthetic processes have been explored to obtain compounds with potential antimicrobial activities (El-Agrody et al., 2001). Similarly, innovative methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, highlighting the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014).

Biological Activities

The synthesized derivatives of this compound exhibit a range of biological activities. For instance, compounds derived from this core structure have been tested for their urease inhibition activity, showing moderate to significant activity, which could be relevant in the development of treatments for conditions associated with urease-producing bacteria (Rauf et al., 2010). Additionally, compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have demonstrated promising antitumor activities against specific cancer cell lines, suggesting potential applications in cancer therapy (Liu et al., 2020).

Chemical Structures and Properties

The chemical structures and properties of these compounds have been elucidated through various analytical techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure analysis of certain derivatives has provided insights into their molecular configurations and potential interactions in biological systems (Low et al., 2004). This detailed structural information is crucial for understanding the mechanism of action of these compounds and for guiding the design of new derivatives with enhanced biological activities.

Mecanismo De Acción

Target of Action

The primary targets of 3-(4-chlorophenyl)1Similar compounds have shown potential as inhibitors of parp-1 , a key enzyme involved in DNA repair and cellular survival.

Mode of Action

The exact mode of action of 3-(4-chlorophenyl)1It is suggested that similar compounds can inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .

Biochemical Pathways

The biochemical pathways affected by 3-(4-chlorophenyl)1Similar compounds have been shown to promote apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-chlorophenyl)1

Result of Action

The molecular and cellular effects of 3-(4-chlorophenyl)1Similar compounds have shown potential analgesic and antitumor activities, attenuating thermal and mechanical allodynia induced by neuropathy and inhibiting the proliferation of human cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(4-chlorophenyl)1

Safety and Hazards

The safety and hazards associated with “3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers. It’s important to handle all chemicals with appropriate safety measures.

Direcciones Futuras

The future directions for research on benzofuro[3,2-d]pyrimidinones could involve further optimization of the synthesis process, exploration of their potential as novel PARP-1 inhibitors , and investigation of their potential as anticancer drugs . Further studies could also explore their analgesic properties .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJDFXCFGVURLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2711839.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)

![3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)

![3-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2711851.png)

![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)